tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAAZPKHKBDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454441 | |
| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117833-60-0 | |
| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with the CAS number 117833-60-0, is a halogenated compound widely utilized in organic synthesis, particularly in pharmaceutical applications. This compound has garnered attention for its potential biological activities, including its role as an alkylating agent and its application in synthesizing various bioactive molecules.
- Molecular Formula : C11H20BrNO4
- Molecular Weight : 310.18 g/mol
- IUPAC Name : tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- SMILES : CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br
This compound is characterized by its stability and reactivity due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions.
The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites on biomolecules, leading to modifications that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where such compounds can induce cytotoxicity in tumor cells.
Case Studies and Research Findings
- Pharmaceutical Synthesis :
- Cytotoxicity Studies :
- In a study involving Trifluoroselenomethionine (TFSeM), a compound synthesized from related structures, it was found that TFSeM exhibited enhanced cytotoxicity against HCT-116 human colon cancer cells compared to its parent compound, selenomethionine (SeM). This suggests that structural modifications similar to those seen in this compound can lead to improved biological activity .
- Enzymatic Inhibition :
Data Table: Biological Activity Overview
Scientific Research Applications
Organic Synthesis
- Intermediate for Complex Molecules: tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is commonly used as an intermediate in the synthesis of more complex organic molecules. It can undergo various transformations such as nucleophilic substitution and elimination reactions to yield diverse chemical entities .
- Synthesis of Amino Acids and Peptides: The compound serves as a precursor for the synthesis of amino acids and peptide derivatives, which are crucial for biological studies and drug development.
Biological Research
- Enzyme Mechanism Studies: Researchers utilize this compound to investigate enzyme mechanisms and protein-ligand interactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the amine to engage in biochemical pathways .
- Drug Development: Its role as a precursor in pharmaceutical chemistry is significant, especially in developing compounds targeting the central nervous system. The ability to modify the amine functionality allows for the design of novel therapeutics .
Medicinal Chemistry
- Pharmaceutical Applications: The compound is involved in synthesizing various pharmaceutical agents, particularly those with potential neuroactive properties. Its stability during synthesis makes it an attractive choice for medicinal chemists looking to optimize drug candidates .
- Agrochemical Development: Beyond pharmaceuticals, it also finds applications in creating agrochemicals, contributing to the development of new pesticides and herbicides.
Case Study 1: Synthesis of Neuroactive Compounds
A study demonstrated the use of this compound in synthesizing a series of neuroactive compounds that showed promising results in preclinical trials for treating neurodegenerative diseases. The compound's ability to protect amine functionalities while allowing for subsequent modifications was critical in optimizing lead compounds.
Case Study 2: Enzyme Inhibition Studies
In another research effort, this compound was employed to explore the inhibition mechanisms of specific enzymes related to cancer metabolism. By modifying the amine group post-deprotection, researchers could create analogs that selectively inhibited target enzymes, providing insights into potential therapeutic strategies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Preparation of Bromoacetyl Chloride
Bromoacetyl chloride is synthesized by treating bromoacetic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at 60°C for 3 hours. Excess SOCI₂ is removed under vacuum, and the product is used directly in the next step.
Coupling with Boc-Protected Amine
A Boc-protected amine (e.g., tert-butyl carbamate, 1.0 equiv) is dissolved in dry THF and cooled to -20°C. Bromoacetyl chloride (1.1 equiv) is added slowly, followed by N,N-diisopropylethylamine (2.0 equiv). The reaction is warmed to room temperature and stirred for 4 hours. The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, and dried over Na₂SO₄. Chromatographic purification (20% EtOAc/hexanes) affords the target compound in 80–85% yield.
Table 2: Comparative Efficiency of Alkylation Methods
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Acetone | 80 | 70 |
| NaH | THF | -20 → rt | 85 |
| Et₃N | CH₂Cl₂ | rt | 78 |
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal bromination requires polar aprotic solvents. DMF and THF provide higher yields (75–85%) compared to ether (60%) due to improved solubility of intermediates. Sodium hydride outperforms cesium carbonate in deprotonating the alpha position, enabling efficient bromide substitution.
Purification Strategies
Flash chromatography with silica gel (hexanes/EtOAc gradients) remains the gold standard, achieving >95% purity. Alternative methods, such as recrystallization from ethanol/water mixtures, yield lower purity (80–85%) and are less reproducible.
Challenges and Mitigation Strategies
Q & A
Basic Question: What are the established synthetic methods for preparing tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, and what yields are typically achieved?
Methodological Answer:
A common approach involves the selective reduction of tert-butyl 2,2-dibromo-2-(diethoxyphosphoryl)acetate using SnCl₂ in ethanol/water at 0°C, followed by extraction with chloroform. This method yields 83% of the target compound as a colorless oil, confirmed by multinuclear NMR (¹H, ¹³C, ³¹P) . Key steps include precise temperature control during SnCl₂ addition and solvent selection to avoid side reactions.
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
¹H-NMR analysis typically reveals resonances for the tert-butyl group at δ 1.49 (s, 9H) and ethoxy protons at δ 1.37 (t, J = 7.1 Hz, 6H). The ¹³C-NMR spectrum shows a carbonyl peak at δ 163.79 and a phosphorus-coupled carbon at δ 37.36 (d, J = 145.1 Hz). ³¹P-NMR at δ 13.09 confirms the phosphonate intermediate’s conversion . Researchers should cross-validate these peaks against literature and ensure sample purity to avoid misinterpretation.
Advanced Question: How can reaction conditions be optimized to improve scalability and yield in large-scale syntheses?
Methodological Answer:
Optimization should focus on:
- Solvent Systems : Ethanol/water mixtures (as in ) balance solubility and reactivity. Alternative polar aprotic solvents (e.g., THF) may reduce hydrolysis risks.
- Stoichiometry : Substoichiometric SnCl₂ (0.95 equiv) minimizes byproduct formation while maintaining efficiency .
- Temperature Gradients : Gradual warming from 0°C to room temperature ensures controlled reactivity. Pilot-scale trials with in-situ monitoring (e.g., FTIR) are recommended to identify bottlenecks.
Advanced Question: How should researchers resolve contradictions in NMR data during intermediate characterization?
Methodological Answer:
- Cross-Technique Validation : Combine ¹H/¹³C/³¹P-NMR with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Dynamic NMR Experiments : Variable-temperature NMR can clarify conformational ambiguities (e.g., rotameric splitting).
- Reference Standards : Compare with published data for analogous tert-butoxycarbonyl-protected compounds . Discrepancies may arise from solvent effects or impurities; repurification via column chromatography (e.g., silica gel, chloroform/hexane) is advised.
Basic Question: What storage conditions are recommended to maintain compound stability?
Methodological Answer:
Store under inert atmosphere (N₂/Ar) at 2–8°C in airtight, amber glass containers. The compound is stable under recommended conditions but may degrade upon prolonged exposure to moisture or light . Regular stability testing via TLC or HPLC is critical for long-term storage.
Advanced Question: How should ecotoxicological risk assessments be designed given the lack of data on this compound?
Methodological Answer:
- Read-Across Strategies : Use data from structurally similar brominated acetates (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) to predict biodegradability and toxicity .
- In Silico Modeling : Tools like EPI Suite or TEST can estimate persistence, bioaccumulation, and aquatic toxicity .
- Pilot Ecotoxicity Studies : Conduct acute toxicity assays with Daphnia magna or algae, prioritizing OECD/ISO protocols to generate preliminary data .
Advanced Question: What strategies mitigate hazards during handling, given limited toxicological data?
Methodological Answer:
- Engineering Controls : Use fume hoods with HEPA filters and negative-pressure setups to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and face shields. Inspect gloves for integrity before use and follow proper disposal protocols .
- Emergency Protocols : Pre-plan first-aid measures (e.g., eye rinsing for 15+ minutes with water) and maintain SDS documentation .
Advanced Question: How can researchers validate synthetic intermediates with unstable or reactive functional groups?
Methodological Answer:
- Low-Temperature Quenching : For air/moisture-sensitive intermediates (e.g., phosphonate esters), quench reactions at –78°C and isolate via cold filtration .
- In-Situ Trapping : Use stabilizing agents (e.g., BHT for free radicals) during purification.
- Rapid Characterization : Employ real-time MS or IR to minimize degradation between synthesis and analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
